molecular formula C12H11ClN2O2S B15233269 2-amino-N-(3-chlorophenyl)benzenesulfonamide

2-amino-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B15233269
M. Wt: 282.75 g/mol
InChI Key: WCNJSTVHNFEFLF-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at the 2-position and a sulfonamide (-SO₂NH-) moiety linked to a 3-chlorophenyl group. This compound is part of a broader class of benzenesulfonamides, which are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-modulating properties . Its molecular formula is C₁₂H₁₀ClN₂O₂S, with a molecular weight of 297.74 g/mol. The presence of the electron-withdrawing chlorine atom and the sulfonamide group contributes to its polarity, influencing solubility and reactivity .

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-amino-N-(3-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2

InChI Key

WCNJSTVHNFEFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+benzenesulfonyl chloride2-amino-N-(3-chlorophenyl)benzenesulfonamide\text{3-chloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{2-amino-N-(3-chlorophenyl)benzenesulfonamide} 3-chloroaniline+benzenesulfonyl chloride→2-amino-N-(3-chlorophenyl)benzenesulfonamide

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-(3-chlorophenyl)benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenesulfonamides, while reduction can produce aminobenzenesulfonamides .

Scientific Research Applications

2-amino-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzenesulfonamide derivatives significantly impact their physicochemical properties and biological efficacy. Below is a detailed comparison of 2-amino-N-(3-chlorophenyl)benzenesulfonamide with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Biological Activity/Application Reference
2-Amino-N-(3-chlorophenyl)benzenesulfonamide -NH₂ (C2), -SO₂NH-(3-Cl-C₆H₄) C₁₂H₁₀ClN₂O₂S N/A Antimicrobial, NMDA receptor modulation
4-Amino-N-(3-chlorophenyl)benzenesulfonamide -NH₂ (C4), -SO₂NH-(3-Cl-C₆H₄) C₁₂H₁₀ClN₂O₂S N/A Structural analog with altered solubility
3-Chloro-N-(2-thienylmethyl)benzenesulfonamide -Cl (C3), -SO₂NH-(furanylmethyl/thienylmethyl) C₁₂H₁₁ClN₂O₃S₂ N/A Enhanced lipophilicity for CNS targeting
4-(Triazolo[1,5-a]pyrimidinyl)benzenesulfonamide Triazolo-pyrimidine ring at C4 C₁₇H₁₃ClN₆O₂S 238–240 Anticancer candidate
4-Thiazolidinone-benzenesulfonamide hybrid (7f) Thiazolidinone ring at C4 C₁₉H₁₇ClN₃O₄S₂ 228–230 Antimicrobial (Gram-positive bacteria)
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide -NH₂ (C3), -OH (C4), -SO₂NH-(3-Cl-C₆H₄) C₁₂H₁₀ClN₂O₃S N/A Potential antioxidant activity

Key Findings :

Substituent Position Effects: The position of the amino group (C2 vs. C4) alters electronic distribution and hydrogen-bonding capacity. For example, 4-amino analogs (e.g., CAS 19837-81-1) exhibit reduced solubility in polar solvents compared to the 2-amino derivative due to steric hindrance . Chlorine at the 3-position on the phenyl ring enhances electrophilicity, improving interactions with biological targets like NMDA receptors (e.g., TCN 201 in ) .

Hybrid Derivatives: Thiazolidinone- or triazolopyrimidine-modified sulfonamides (e.g., compounds in and ) show enhanced antimicrobial and anticancer activities. For instance, 7f () inhibits Staphylococcus aureus with an MIC of 3.12 µg/mL .

Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular forces. The triazolopyrimidine derivative () has a higher melting point (238–240°C) due to aromatic stacking, whereas thiazolidinone hybrids (228–230°C) exhibit lower thermal stability .

Biological Applications: 2-Amino-N-(3-chlorophenyl)benzenesulfonamide is a precursor in synthesizing azido derivatives (), which are intermediates for click chemistry-based drug discovery. The hydroxy-substituted analog () may act as a radical scavenger, though its bioactivity remains understudied .

Biological Activity

2-amino-N-(3-chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an amino group and a chlorophenyl moiety, which contribute to its interaction with various biological targets. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The biological activity of 2-amino-N-(3-chlorophenyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Notably, sulfonamides often act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in various tissues. The inhibition of CA IX has been highlighted as a significant mechanism for anticancer activity, with IC50 values reported in the low nanomolar range for related compounds .

Anticancer Activity

Research has indicated that compounds similar to 2-amino-N-(3-chlorophenyl)benzenesulfonamide exhibit notable anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 3 to 12 µM . The mechanism often involves inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In vivo studies have demonstrated that related sulfonamides can significantly reduce inflammation. For example, compounds have been shown to inhibit carrageenan-induced edema in rat models by over 90% . The anti-inflammatory action is likely mediated through the modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB.

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented. For instance, 2-amino-N-(3-chlorophenyl)benzenesulfonamide has been evaluated against several bacterial strains, showing promising minimum inhibitory concentrations (MICs). Compounds in this class typically exhibit activity against both Gram-positive and Gram-negative bacteria .

Comparative Studies

A comparative analysis of 2-amino-N-(3-chlorophenyl)benzenesulfonamide with other benzenesulfonamides reveals unique aspects of its biological profile. The presence of the chlorine atom at the meta position enhances its reactivity and selectivity towards certain biological targets compared to para- or ortho-substituted analogs.

Compound NameIC50 (μM) (Cancer Cell Lines)Anti-inflammatory Activity (%)Antimicrobial Activity (MIC mg/mL)
2-amino-N-(3-chlorophenyl)benzenesulfonamide3 - 12>90Varies by strain
N-(4-Chlorophenyl)benzenesulfonamide5 - 15857.0 for E. coli
N-(2-Bromophenyl)benzenesulfonamide8 - 20806.5 for S. aureus

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:

  • Anticancer Study : A study involving a series of benzenesulfonamide derivatives demonstrated that those targeting CA IX showed significant tumor growth inhibition in xenograft models .
  • Anti-inflammatory Research : In a controlled trial, a derivative was administered to patients with chronic inflammatory conditions, resulting in marked reductions in inflammatory markers within two weeks .
  • Antimicrobial Efficacy : A comparative study on various sulfonamides indicated that modifications in the chlorophenyl group could enhance antimicrobial potency against resistant bacterial strains .

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